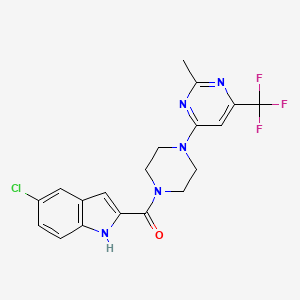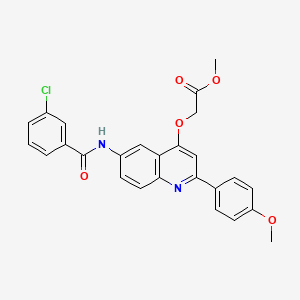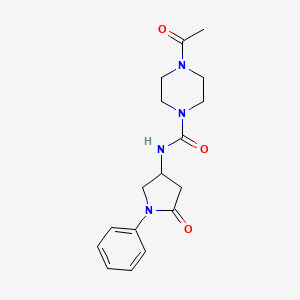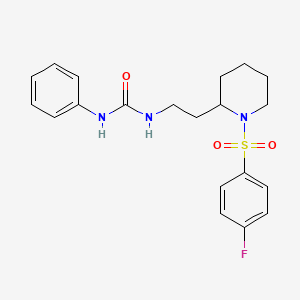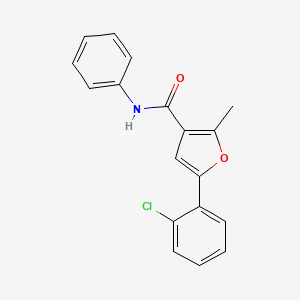
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClNO2 and its molecular weight is 311.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Applications
- Antitumor Agents Synthesis : The synthesis of novel compounds with potential antitumor activity has been a significant area of research. For example, Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, highlighting the broad-spectrum antitumor activity of certain derivatives. These compounds demonstrate curative activity against leukemia and suggest a prodrug modification mechanism (Stevens et al., 1984). Additionally, Uddin et al. (2020) synthesized Schiff bases with observed anticancer activity against cancer cell lines, emphasizing the potential for developing potent cancer therapies (Uddin et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : The development of compounds with antimicrobial properties has been another area of focus. Limban et al. (2011) synthesized and characterized new thiourea derivatives, demonstrating significant antipathogenic activity against bacterial strains, notably Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides, finding several derivatives with significant activity against Mycobacterium tuberculosis (Zítko et al., 2013).
Materials Science
- Polyamide Synthesis : In materials science, the synthesis of aromatic polyamides incorporating specific structural units has been researched. Hsiao et al. (1999) prepared polyamides containing polyalicyclic cardo units, revealing their potential for creating materials with high thermal stability and solubility in polar solvents (Hsiao et al., 1999).
作用機序
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide may also interact with various biological targets.
Mode of Action
It’s worth noting that many compounds with similar structures have been found to exhibit diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to a variety of biological effects.
Biochemical Pathways
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, can affect various biochemical pathways . This suggests that this compound may also influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, can lead to a variety of biological effects . This suggests that this compound may also result in diverse molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly impact the action of many bioactive compounds . This suggests that environmental factors may also influence the action of this compound.
特性
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-15(18(21)20-13-7-3-2-4-8-13)11-17(22-12)14-9-5-6-10-16(14)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQYDCZPBLONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)
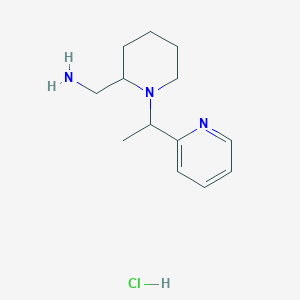

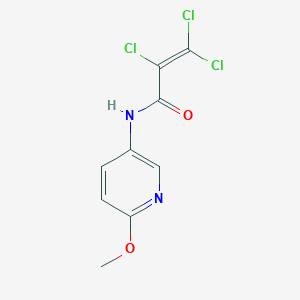
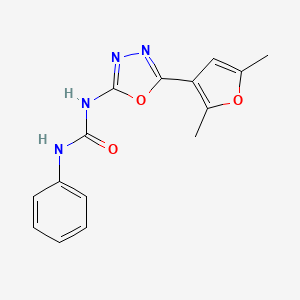
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
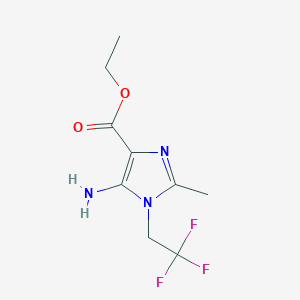
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
